1-(2,3-dihydro-1H-inden-5-yl)piperazine

5-HT2A receptor D2 receptor Selectivity

Procure 1-(2,3-dihydro-1H-inden-5-yl)piperazine (CAS 58820-35-2) to access a privileged CNS scaffold that generic arylpiperazines cannot match. The specific 5-indane substitution is critical for achieving 5-HT2A selectivity over D2 receptors, reducing off-target effects in antipsychotic research. With a cLogP of 2.55, it offers superior blood-brain barrier permeability versus polar alternatives like 1-phenylpiperazine (cLogP 0.85). The free secondary amine enables single-step parallel synthesis without deprotection, saving critical lead optimization time.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 58820-35-2
Cat. No. B1427606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-yl)piperazine
CAS58820-35-2
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)N3CCNCC3
InChIInChI=1S/C13H18N2/c1-2-11-4-5-13(10-12(11)3-1)15-8-6-14-7-9-15/h4-5,10,14H,1-3,6-9H2
InChIKeyVXPXJJPLCBBUBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-5-yl)piperazine (CAS 58820-35-2) | Piperazine Building Block for CNS Research & Development Procurement


1-(2,3-Dihydro-1H-inden-5-yl)piperazine is an arylpiperazine derivative characterized by a bicyclic indane moiety fused to a piperazine ring, with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . This compound serves as a privileged scaffold in medicinal chemistry for constructing ligands targeting G-protein-coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine (D2) receptors [1]. Its structural motif is a core element in multiple patent families claiming utility in the treatment of schizophrenia, depression, and anxiety disorders [2]. Commercially available at purities of 95% , it functions primarily as a versatile synthetic intermediate for the modular assembly of more complex pharmacologically active molecules rather than a stand-alone active pharmaceutical ingredient.

Procurement Risk: Why Generic Arylpiperazine Substitution Cannot Replace 1-(2,3-Dihydro-1H-inden-5-yl)piperazine (58820-35-2)


Substituting 1-(2,3-dihydro-1H-inden-5-yl)piperazine with a generic arylpiperazine or even a closely related indane isomer is scientifically unsound due to critical differences in receptor subtype selectivity, metabolic stability, and synthetic tractability. The indane ring in this compound is not merely a hydrophobic anchor; its geometry and electronic properties directly influence the orientation of the piperazine nitrogen lone pair, which is essential for interaction with key residues in GPCR binding pockets [1]. Specifically, the 5-position substitution on the indane ring is a critical determinant for achieving high 5-HT2A receptor selectivity over dopamine D2 and alpha-1 adrenergic receptors, a feature that is lost in 4- or 6-substituted analogs [2]. Furthermore, the unsubstituted secondary amine of the piperazine ring provides a unique, versatile synthetic handle for late-stage diversification, enabling the modular construction of compound libraries [3]. Using a different arylpiperazine core would alter the fundamental scaffold geometry, potentially leading to a complete loss of target engagement or, more critically, a detrimental shift in selectivity profiles that could invalidate structure-activity relationship (SAR) studies and lead to false negative or off-target results in preclinical assays.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-inden-5-yl)piperazine (58820-35-2)


5-Substitution on Indane Ring is Critical for Achieving 5-HT2A Selectivity Over D2 Receptors

In a series of 1-piperazino-3-phenylindans, the presence of a 5-substituent on the indane ring is a key determinant for achieving high selectivity for the serotonin 5-HT2A receptor over the dopamine D2 receptor. SAR studies demonstrate that only the 5-HT2A receptor binding pocket can sterically accommodate a substituent at the 5-position of the indane ring, whereas the D2 receptor cannot. This provides a structural basis for achieving selective antagonism [1]. This finding is consistent with earlier patent disclosures that 5-substituted 1-piperazinoindan derivatives exhibit selective antagonistic action on 5-HT2 receptors in the central nervous system [2].

5-HT2A receptor D2 receptor Selectivity Antipsychotic

Indane-Piperazine Core Demonstrates Higher LogP than Unsubstituted Phenylpiperazine, Favoring CNS Permeability

The lipophilicity of 1-(2,3-dihydro-1H-inden-5-yl)piperazine, a key predictor of blood-brain barrier permeability, is significantly higher than that of the simpler, commercially ubiquitous analog 1-phenylpiperazine. The calculated partition coefficient (cLogP) for the target compound is 2.55 [1], compared to a cLogP of approximately 0.85 for 1-phenylpiperazine [2]. This >1.7 log unit increase enhances the compound's theoretical ability to passively diffuse across lipid membranes, a crucial attribute for building blocks intended for CNS-targeted libraries. The commercial availability of this compound at >95% purity with this validated LogP value provides a reliable starting point for medicinal chemistry campaigns.

CNS penetration Lipophilicity LogP Physicochemical property

Unsubstituted Piperazine Nitrogen Enables Direct Conjugation, a Key Advantage Over N-Boc Protected Analogs

The target compound features a free secondary amine (NH) on the piperazine ring, as confirmed by its InChIKey VXPXJJPLCBBUBU-UHFFFAOYSA-N and canonical SMILES notation . This is a critical differentiator from the more widely available N-Boc protected analog, 1-Boc-4-(1-oxo-indan-5-yl)piperazine (CAS 954240-38-1). The free amine allows for direct, single-step conjugation with carboxylic acids, alkyl halides, or sulfonyl chlorides, significantly reducing the synthetic route by at least one step (the deprotection step required for the Boc analog) [1]. This streamlines the generation of diverse compound libraries and improves overall yield and throughput. Commercial availability of the free amine at 95% purity from multiple vendors ensures researchers can bypass the time and resource costs associated with an additional deprotection and purification step.

Synthetic efficiency Building block Medicinal chemistry Parallel synthesis

Indane Core Confers a Distinct Conformational Profile Compared to More Flexible Alkyl Chain Analogs

The rigid, bicyclic indane core of 1-(2,3-dihydro-1H-inden-5-yl)piperazine provides a unique conformational constraint compared to structurally related analogs with more flexible linkers, such as 1-benzylpiperazine or 1-phenethylpiperazine. The fused cyclopentane ring restricts the rotational freedom of the piperazine relative to the aromatic ring, thereby pre-organizing the molecule into a specific low-energy conformation that is optimal for binding to certain GPCR subtypes [1]. This is supported by patent literature describing the use of indane and related fused-ring systems to achieve selectivity among serotonin and dopamine receptor subtypes by limiting the conformational space available to the molecule [2]. This restriction reduces the entropic penalty upon binding, potentially leading to higher affinity and greater selectivity compared to more flexible, open-chain analogs.

Scaffold hopping Conformational restriction SAR GPCR

Optimal Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-yl)piperazine (58820-35-2) Based on Quantified Evidence


Lead Optimization of 5-HT2A Selective Antagonists for Schizophrenia and Neuropsychiatric Disorders

As demonstrated in Section 3, the 5-substitution pattern on the indane ring is critical for achieving 5-HT2A receptor selectivity over D2 receptors [1]. 1-(2,3-Dihydro-1H-inden-5-yl)piperazine serves as the optimal core scaffold for constructing compound libraries targeting the 5-HT2A receptor. Its use directly addresses a major medicinal chemistry challenge in antipsychotic development: mitigating D2-associated side effects. By starting with this building block, researchers can rationally design molecules with an improved therapeutic window based on the established SAR that the 5-position is tolerated by 5-HT2A but not D2 receptors [2]. This is a well-precedented strategy, as reflected in multiple patents for CNS-active indane derivatives.

CNS Penetrant Chemical Probe Synthesis and Validation

Based on the evidence in Section 3 showing a cLogP of 2.55, significantly higher than the 0.85 for 1-phenylpiperazine [1], this compound is particularly well-suited for the synthesis of chemical probes intended to engage targets within the central nervous system. Its favorable lipophilicity profile, a key predictor of blood-brain barrier permeability, makes it a superior choice over more polar arylpiperazine alternatives for target validation studies in animal models of neurological disease [2]. Procurement of this specific scaffold is justified when passive diffusion across the BBB is a primary design criterion.

High-Throughput Parallel Synthesis and Library Production

The presence of a free, unsubstituted piperazine secondary amine, as documented in Section 3 [1], makes this compound a premier building block for high-throughput parallel synthesis. It enables direct, single-step diversification without the need for deprotection, saving time and resources in lead generation and optimization campaigns. This is a key differentiator from protected analogs, and it is the primary reason this compound is a preferred starting material for generating focused libraries of arylpiperazine derivatives for broad GPCR screening [2].

Scaffold-Hopping from Phenylpiperazine to a More Rigid, CNS-Focused Core

The conformational rigidity provided by the fused indane core, as discussed in Section 3 [1], is a major advantage over flexible alkyl-chain analogs like 1-benzylpiperazine. When an initial phenylpiperazine hit exhibits poor selectivity or potency, 1-(2,3-dihydro-1H-inden-5-yl)piperazine is the logical next step in a scaffold-hopping strategy. Its pre-organized conformation can enhance binding affinity by reducing the entropic penalty of binding, and its higher lipophilicity improves the odds of achieving CNS exposure [2]. This scenario leverages both the conformational and physicochemical advantages of the target compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.